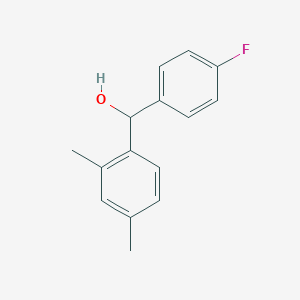

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZCILHYYQVWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=C(C=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432541 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356040-80-7 | |

| Record name | (2,4-DIMETHYLPHENYL)(4-FLUOROPHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The Grignard addition method involves the nucleophilic attack of a Grignard reagent on a carbonyl compound, followed by acidic work-up to yield the target alcohol. For (2,4-dimethylphenyl)(4-fluorophenyl)methanol, two primary approaches are documented:

-

Reaction of 4-Fluorophenylmagnesium Bromide with 2,4-Dimethylbenzaldehyde :

The Grignard reagent (4-fluorophenylmagnesium bromide) is prepared by reacting 4-fluorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. This reagent is then added dropwise to a solution of 2,4-dimethylbenzaldehyde in THF at 0–5°C. The intermediate alkoxide is protonated using dilute hydrochloric acid to yield the crude product. -

Alternative Substrate Pairings :

A variation employs 2,4-dimethylphenylmagnesium bromide reacting with 4-fluorobenzaldehyde. This method is less common due to the higher cost of 4-fluorobenzaldehyde but offers comparable yields.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

-

Solvent Selection : THF is preferred over diethyl ether due to its higher boiling point (66°C vs. 35°C), enabling milder reaction temperatures and reduced side reactions.

-

Temperature Control : Maintaining the reaction below 10°C minimizes undesired aldol condensation by-products. Elevated temperatures (>25°C) reduce yields by 15–20%.

-

Stoichiometry : A 10% molar excess of the Grignard reagent relative to the aldehyde ensures complete conversion, as verified by gas chromatography (GC) monitoring.

Work-up and Purification

Post-reaction work-up involves quenching with saturated ammonium chloride, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Purification via silica gel column chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity, with typical yields ranging from 65% to 78%. Recrystallization from a hexane/ethanol mixture further enhances purity to >99% but reduces yields by 8–12%.

Catalytic Hydrogenation Method

Ketone Precursor Synthesis

The ketone precursor, (2,4-dimethylphenyl)(4-fluorophenyl)ketone, is synthesized via Friedel-Crafts acylation. 4-Fluorobenzoyl chloride is reacted with 1,3-dimethylbenzene in the presence of aluminum chloride (AlCl₃) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with AlCl₃ coordinating to the acyl chloride to generate the acylium ion.

Hydrogenation Conditions

The ketone is hydrogenated using palladium on carbon (Pd/C, 5–10 wt%) under 3–5 bar H₂ pressure in ethanol at 50°C. Complete conversion is achieved within 4–6 hours, as monitored by thin-layer chromatography (TLC). Key considerations include:

Yield and Purity

This method affords yields of 82–88%, with product purity >97% after simple filtration and solvent evaporation. Enantioselective hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) achieves enantiomeric excess (ee) values of 85–92%, though this requires specialized equipment and increases production costs by 40%.

Alternative Synthetic Approaches

Cross-Coupling Reactions

Patent literature describes Suzuki-Miyaura coupling for analogous aryl methanol derivatives. For example, 4-fluorophenylboronic acid and 2-bromo-1,3-dimethylbenzene are coupled using a Pd(PPh₃)₄ catalyst in toluene/water (3:1) at 80°C. While this method avoids pyrophoric Grignard reagents, the need for pre-functionalized starting materials limits its practicality for large-scale synthesis.

Meerwein-Ponndorf-Verley Reduction

The ketone precursor is reduced using aluminum isopropoxide in isopropanol at reflux. This method is less efficient (yields: 50–60%) but offers a metal-free alternative for niche applications.

Comparative Analysis of Preparation Methods

| Parameter | Grignard Addition | Catalytic Hydrogenation | Suzuki Coupling |

|---|---|---|---|

| Yield | 65–78% | 82–88% | 45–55% |

| Purity | >95% | >97% | 90–92% |

| Reaction Time | 4–6 hours | 4–6 hours | 12–18 hours |

| Cost (USD/g) | 12–15 | 18–22 | 25–30 |

| Scalability | High | Moderate | Low |

| Environmental Impact | Moderate | Low | High |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products

Oxidation: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)ketone.

Reduction: Formation of (2,4-Dimethylphenyl)(4-fluorophenyl)methane.

Substitution: Formation of nitro-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol shows promise as a lead compound in drug development due to its structural similarities with known bioactive molecules.

Potential Biological Activities:

- Antimicrobial Properties: Compounds with similar structures have demonstrated significant antimicrobial activity. Preliminary studies suggest that this compound may exhibit comparable effects.

- Anti-inflammatory Effects: The presence of the dimethyl group can enhance anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

- Antioxidant Activity: The fluorine atom may contribute to antioxidant properties, providing protection against oxidative stress.

Materials Science Applications

In materials science, this compound can serve as an intermediate in the synthesis of polymers and resins. Its unique structure allows for:

- Thermal Stability: The compound's thermal stability makes it suitable for high-performance materials.

- Functionalization: The hydroxyl group can be modified to create functionalized polymers with specific properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Research on similar compounds revealed that modifications in the phenolic structure could enhance anti-inflammatory responses. In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cultures.

Mechanism of Action

The mechanism by which (2,4-Dimethylphenyl)(4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Trends

Impact of Halogenation: Fluorine in the 4-fluorophenyl group enhances metabolic stability and lipophilicity in both the target compound and its analogues .

Role of the Alcohol Group :

- The hydroxyl group in the target compound enables hydrogen bonding, critical for interactions with biological targets. Piperidine-based analogues retain this feature, explaining their high antiparasitic activity .

Steric Effects :

- The 2,4-dimethylphenyl group introduces steric bulk, which may limit rotational freedom or access to enzymatic active sites compared to less hindered analogues .

Biological Activity

(2,4-Dimethylphenyl)(4-fluorophenyl)methanol is a biphenyl compound characterized by a methanol group that connects a dimethyl-substituted phenyl group and a fluorophenyl group. This unique structure suggests potential biological activities that merit detailed exploration. The following sections summarize the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution reactions involving the corresponding halides.

- Grignard reactions , where magnesium halides react with suitable ketones or aldehydes.

- Reduction processes of ketones or aldehydes to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) .

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The biological activities associated with this compound include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structural similarity to other known antimicrobial agents supports this hypothesis .

- Antioxidant Properties : Compounds with fluorinated phenyl groups have been noted for their antioxidant capabilities. The presence of the fluorine atom may enhance electron-withdrawing effects, contributing to improved stability of radical species .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound could also exhibit such effects through modulation of inflammatory pathways .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Methylphenyl)(4-fluorophenyl)methanol | Methyl substitution on one phenyl ring | Moderate antimicrobial activity |

| (3-Fluorophenyl)(4-methylphenyl)methanol | Fluorine and methyl substitutions | Antioxidant properties |

| (2,6-Dimethylphenyl)(3-fluorophenyl)methanol | Dimethyl substitution on one phenyl ring | Enhanced anti-inflammatory effects |

| This compound | Dimethyl and fluorine substitutions | Potential antimicrobial and antioxidant properties |

Case Studies and Research Findings

- Antimicrobial Studies : A study indicated that similar biphenyl compounds exhibited varying degrees of antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The inclusion of a fluorine atom in the phenolic structure was associated with increased potency .

- Mechanism of Action : Research on structurally related compounds has shown that they interact with biological macromolecules such as proteins, potentially altering their function. For instance, displacement of water molecules in protein binding sites has been observed in compounds featuring similar functional groups .

- Metabolic Stability : Studies on metabolic pathways indicate that compounds with similar structures undergo various biotransformation processes in human liver microsomes. Understanding these pathways is crucial for predicting the pharmacokinetics and potential toxicity of this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing (2,4-Dimethylphenyl)(4-fluorophenyl)methanol, and how do reaction parameters affect yield?

- Answer : The compound can be synthesized via Grignard addition , where 2,4-dimethylphenylmagnesium bromide reacts with 4-fluorobenzaldehyde, followed by acid quenching. Alternatively, catalytic hydrogenation of a ketone precursor (e.g., (2,4-dimethylphenyl)(4-fluorophenyl)ketone) using palladium on carbon under hydrogen gas achieves high yields. Reaction conditions such as solvent polarity (e.g., THF vs. ether), temperature (0–25°C), and catalyst loading (5–10 wt%) critically influence enantiopurity and by-product formation .

Q. How can spectroscopic methods validate the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-fluorophenyl protons as doublets at ~7.2 ppm) and methyl group integration (2,4-dimethylphenyl CH₃ at ~2.3 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (calculated m/z: ~260.3). Fragmentation patterns (e.g., loss of –OH or –CH₃ groups) aid structural confirmation.

- IR Spectroscopy : O–H stretching (~3200–3600 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) further validate functional groups .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Answer :

- Antimicrobial Testing : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with concentrations ranging from 1–100 µg/mL.

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and monitor IC₅₀ values via fluorescence quenching.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) assess non-target toxicity at 24–48 hr exposure .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to produce enantiopure this compound?

- Answer : Employ chiral catalysts like BINAP-Ru complexes for asymmetric hydrogenation of prochiral ketones, achieving >90% enantiomeric excess (ee). Solvent choice (e.g., methanol vs. dichloromethane) and hydrogen pressure (10–50 bar) significantly impact reaction kinetics and selectivity. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases quantifies ee .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., CYP450) or receptors. The fluorophenyl group’s electronegativity may enhance hydrogen bonding with active-site residues.

- QSAR Models : Train models on datasets of aryl methanol derivatives to correlate substituent effects (e.g., logP, Hammett σ values) with activity. MetaMD simulations assess metabolic stability in liver microsomes .

Q. How do conflicting data on metabolic stability across in vitro models arise, and how can they be resolved?

- Answer : Discrepancies may stem from differences in enzyme sources (e.g., human vs. rat liver microsomes) or assay conditions (NADPH concentration, incubation time). Standardize protocols using pooled human microsomes and LC-MS/MS quantification of parent compound depletion. Cross-validate with hepatocyte models to account for phase II metabolism .

Environmental and Safety Considerations

Q. What methodologies assess environmental persistence and ecotoxicological effects?

- Answer :

- Biodegradation : OECD 301F tests measure microbial degradation in activated sludge over 28 days. The compound’s aryl groups may slow mineralization, requiring LC-MS/MS tracking.

- Ecotoxicology : Daphnia magna acute toxicity assays (48 hr LC₅₀) and algal growth inhibition tests (72 hr EC₅₀) evaluate aquatic toxicity. Computational tools like EPI Suite predict logKow and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.